

# The Pharmacokinetics and Oral Bioavailability of Fobrepodacin: A Technical Guide

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## Compound of Interest

Compound Name: Fobrepodacin

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## Abstract

**Fobrepodacin** (SPR720) is an investigational oral antimicrobial agent, a phosphate ester prodrug that undergoes rapid in vivo conversion to its active moiety, SPR719.[1][2] Developed for the treatment of nontuberculous mycobacterial (NTM) pulmonary disease, **Fobrepodacin** has demonstrated promising activity against clinically relevant mycobacteria.[3][4] This technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of **Fobrepodacin**, summarizing key data from preclinical and clinical studies. Detailed experimental protocols for the pivotal studies are presented, and logical workflows are visualized to facilitate a deeper understanding of the data generation process.

## Introduction

**Fobrepodacin** is an aminobenzimidazole that inhibits bacterial DNA gyrase B (GyrB), a mechanism distinct from that of fluoroquinolones.[4] Its development addresses the need for novel, effective oral therapies for challenging infections like those caused by *Mycobacterium avium* complex. This document serves as a technical resource, consolidating the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) properties of **Fobrepodacin** and its active metabolite, SPR719.

## Pharmacokinetic Profile

**Fobrepodacin** is designed for oral administration and acts as a prodrug to deliver the active compound SPR719 systemically.[3] Pharmacokinetic analyses in both preclinical and clinical settings have demonstrated good dose-proportional exposures following oral administration.[3]

## Human Pharmacokinetics

Phase 1 clinical trials in healthy volunteers have provided significant insights into the pharmacokinetic profile of SPR719 following oral administration of **Fobrepodacin**.

Parameter	Value (following 1000 mg Fobrepodacin once daily for 7 days)	Citation
Cmax (Maximum Plasma Concentration)	4,187 ± 1,059 ng/mL	[5]
4,315 ng/mL	[2]	
AUC0-24 (Area Under the Curve)	42,295 ng·h/mL	[3]
52,418 ng·h/mL	[2]	
Tmax (Time to Maximum Concentration)	Median: 2.8 - 8.0 hours	[4]
Approx. 4 hours	[5]	
t1/2 (Half-life)	2.9 - 4.5 hours (dose-independent)	[4]
Plasma Protein Binding	94.25%	[1]
Food Effect on AUC	~20% decrease	[4]

## Intrapulmonary Pharmacokinetics

A key aspect of **Fobrepodacin**'s potential efficacy in treating pulmonary infections is the penetration of the active moiety, SPR719, into the lungs. A study in healthy volunteers assessed the concentrations of SPR719 in epithelial lining fluid (ELF) and alveolar macrophages (AM).

Parameter	Ratio	Citation
ELF / Total Plasma (AUC0-24)	1.14	[1][2]
ELF / Total Plasma (Cmax)	1.26	[1][2]
AM / Total Plasma (AUC0-24)	2.44	[1][2]
AM / Total Plasma (Cmax)	3.02	[1][2]
ELF / Unbound Plasma (AUC0-24)	19.87	[1][2][6]
ELF / Unbound Plasma (Cmax)	21.88	[1][2][6]
AM / Unbound Plasma (AUC0-24)	42.50	[1][2][6]
AM / Unbound Plasma (Cmax)	52.53	[1][2][6]

## Preclinical Pharmacokinetics

Studies in murine models have been instrumental in the early evaluation of **Fobrepodacin**.

Species	Observation	Citation
Mouse	Good dose-proportional exposures after oral administration.	[3]
Mouse	Efficacy demonstrated in chronic M. tuberculosis infection models.	[3]

## Metabolism and Excretion

**Fobrepodacin** is a phosphate ester prodrug that is rapidly and extensively converted to its active form, SPR719, in vivo.[1][2] Plasma concentrations of the prodrug itself are not meaningful.[5][7] In multiple-dose human studies, a decrease in SPR719 plasma exposure of approximately 40% was observed between the first and seventh day of dosing, suggesting a

possible induction of an elimination pathway.<sup>[4]</sup> However, plasma exposure was comparable between day 7 and day 14, indicating that a steady state was reached.<sup>[4]</sup> Further studies are required to fully elucidate the specific metabolic pathways and excretion routes of SPR719.

## Experimental Protocols

The following sections detail the methodologies employed in key pharmacokinetic studies of **Fobrepodacin**.

### Human Phase 1 Single and Multiple Ascending Dose Study

This study was a randomized, double-blind, placebo-controlled trial to evaluate the safety, tolerability, and pharmacokinetics of **Fobrepodacin**.

- Study Population: Healthy adult volunteers (n=96).<sup>[4]</sup><sup>[8]</sup>
- Study Design:
  - Single Ascending Dose (SAD): Cohorts received single oral doses of **Fobrepodacin** ranging from 100 mg to 2000 mg, or placebo.<sup>[4]</sup><sup>[8]</sup> A food-effect cohort was also included.<sup>[8]</sup>
  - Multiple Ascending Dose (MAD): Cohorts received total daily doses of **Fobrepodacin** ranging from 500 mg to 1500 mg, or placebo, for 7 or 14 days.<sup>[4]</sup><sup>[8]</sup>
- Pharmacokinetic Sampling: Serial plasma and urine samples were collected at predefined time points throughout the trial.<sup>[8]</sup>
- Analytical Method: Plasma and urine concentrations of **Fobrepodacin** (SPR720) and its active metabolite (SPR719) were measured using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.<sup>[8]</sup>
- Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.<sup>[8]</sup>

## Intrapulmonary Pharmacokinetics Study in Healthy Volunteers

This was a Phase 1, single-center, open-label study to assess the concentrations of SPR719 in plasma, epithelial lining fluid (ELF), and alveolar macrophages (AM).

- Study Population: Healthy adult volunteers.[\[7\]](#)
- Dosing Regimen: Participants received a 1,000 mg dose of **Fobrepodacin** administered once daily for 7 days.[\[7\]](#)
- Sample Collection:
  - Blood samples for plasma pharmacokinetic analysis were collected.[\[7\]](#)
  - On Day 7, each participant underwent a standardized bronchoscopy and bronchoalveolar lavage (BAL) to obtain ELF and AM samples.[\[7\]](#)
- Analytical Method: Concentrations of SPR719 in plasma, ELF, and AM were quantified using validated analytical methods.
- Data Analysis: Ratios of ELF and AM to both total and unbound plasma concentrations of SPR719 were calculated based on AUC<sub>0–24</sub> and C<sub>max</sub> values.[\[1\]](#)

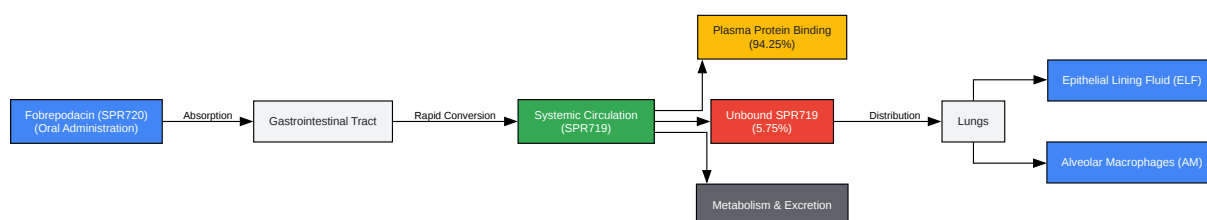
## In Vivo Efficacy and Pharmacokinetics in a Murine Model of Tuberculosis

- Animal Model: Six-week-old female BALB/c mice were infected with *Mycobacterium tuberculosis* Erdman via aerosol delivery.[\[3\]](#)
- Treatment Regimens: Treatment was initiated 3 weeks post-infection and administered by oral gavage 5 days per week. Various regimens including **Fobrepodacin** (100 mg/kg), rifampin, and pyrazinamide were evaluated.[\[3\]](#)
- Pharmacokinetic Analysis: Plasma samples were collected to determine drug exposures.[\[3\]](#)

- Efficacy Endpoint: The primary efficacy endpoint was the reduction in bacterial colony-forming units (CFU) in the lungs compared to control groups.[3]

## Visualizations

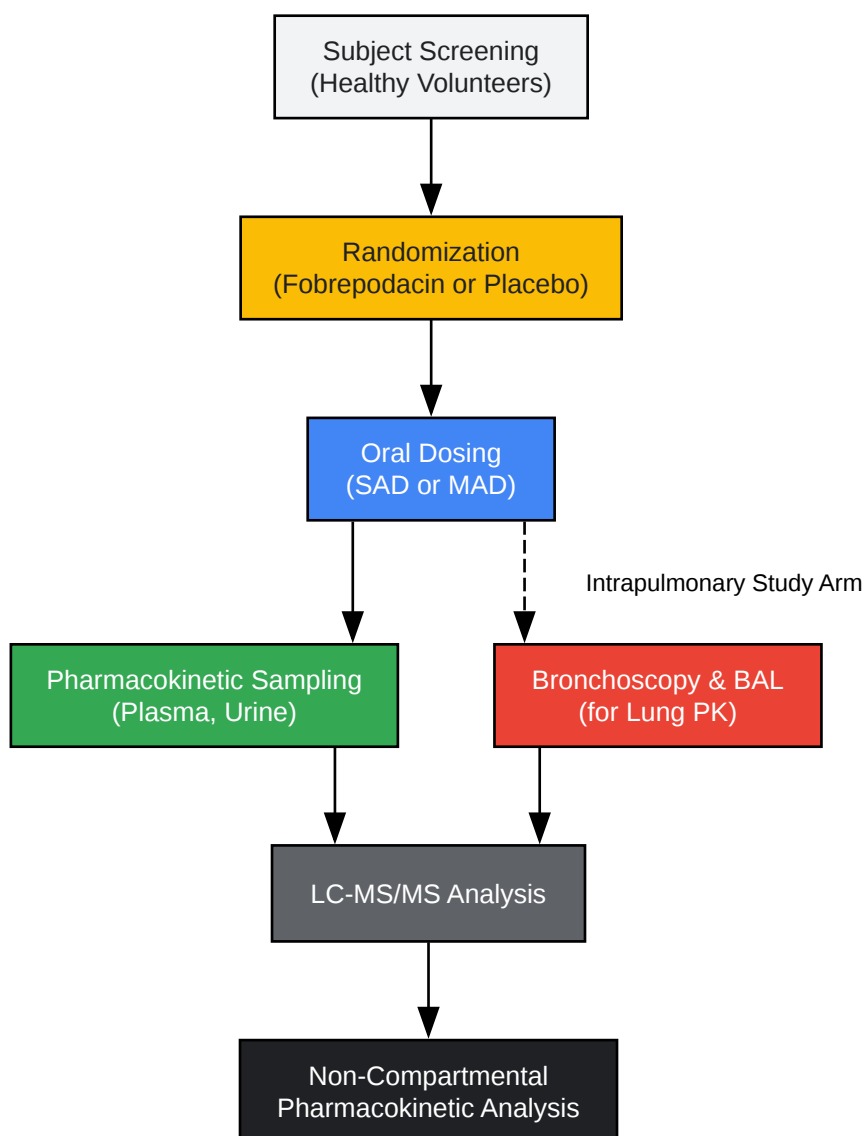
### Fobrepodacin Activation and Distribution Pathway



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Caption: Metabolic activation and distribution of **Fobrepodacin**.

## Experimental Workflow for Human Pharmacokinetic Studies



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